molecular formula C20H26N2O4S B2720574 N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide CAS No. 1797338-56-7

N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide

Cat. No.: B2720574
CAS No.: 1797338-56-7
M. Wt: 390.5
InChI Key: OHFACCVKXYVGLY-UHFFFAOYSA-N
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Description

This compound is known for its multifunctional properties, making it a subject of interest in scientific studies.

Preparation Methods

The synthesis of N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide involves several steps. The synthetic routes typically include the reaction of 2-methoxy-2-(o-tolyl)ethylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-isobutyrylphenylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pH, and reaction time .

Chemical Reactions Analysis

N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings . The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide has diverse scientific research applications:

    Chemistry: It is used in the study of organic synthesis and reaction mechanisms.

    Biology: The compound is utilized in biological assays to understand its effects on cellular processes.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-(N-(2-methoxy-2-(o-tolyl)ethyl)sulfamoyl)phenyl)isobutyramide can be compared with other similar compounds, such as:

  • N-(2-methoxy-2-(o-tolyl)ethyl)sulfonamide
  • 4-isobutyrylphenylamine derivatives

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its multifunctional properties and potential for diverse scientific research applications.

Properties

IUPAC Name

N-[4-[[2-methoxy-2-(2-methylphenyl)ethyl]sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-14(2)20(23)22-16-9-11-17(12-10-16)27(24,25)21-13-19(26-4)18-8-6-5-7-15(18)3/h5-12,14,19,21H,13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFACCVKXYVGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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